3-Phenethyl-piperidine hydrochloride

Übersicht

Beschreibung

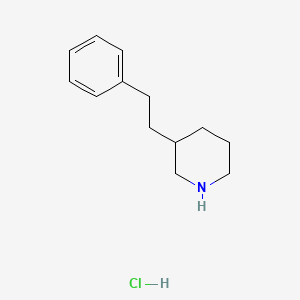

3-Phenethyl-piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the addition of a phenethyl group at the third position enhances its chemical properties. This compound is often used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethyl-piperidine hydrochloride typically involves the reaction of piperidine with phenethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of phenethyl bromide, resulting in the formation of 3-Phenethyl-piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as palladium or rhodium complexes to facilitate the reaction. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenethyl-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Brominated or nitrated phenethyl-piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the primary applications of 3-Phenethyl-piperidine hydrochloride is in the development of analgesics. Its structural similarity to fentanyl analogs suggests potential efficacy as a pain management drug. Research indicates that compounds related to 3-Phenethyl-piperidine exhibit significant analgesic activity, with some derivatives showing potency comparable to established opioids .

Case Study: Fentanyl Analog Development

- Objective : To explore the analgesic properties of phenethyl-substituted piperidines.

- Findings : Certain derivatives demonstrated ED50 values as low as 2 mg/kg in rat models, indicating strong analgesic effects .

Antifungal Activity

Recent studies have highlighted the fungicidal properties of derivatives containing a piperidine moiety. For instance, compounds synthesized with a piperidine group showed enhanced activity against various plant pathogenic fungi, outperforming commercial fungicides like azoxystrobin in certain assays .

Data Table: Antifungal Activities of Piperidine Derivatives

| Compound | Target Pathogen | EC50 (μg/mL) | Comparison to Control |

|---|---|---|---|

| 3b | Pythium aphanidermatum | 1.6 | Superior |

| 3b | Rhizoctonia solani | 9.6 | Better than Fluopicolide |

| 3c | Valsa mali | 2.2 | Comparable |

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in drug development processes.

Example Application

- Used as a precursor in synthesizing novel analgesics and antifungal agents, facilitating the development of new therapeutic options.

Wirkmechanismus

The mechanism of action of 3-Phenethyl-piperidine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s effects are mediated through its ability to alter the release and uptake of neurotransmitters, thereby affecting neuronal communication.

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simpler structure without the phenethyl group.

Phenethylamine: Lacks the piperidine ring but has a similar phenethyl group.

N-Methyl-3-phenylpiperidine: A methylated derivative with different pharmacological properties.

Uniqueness: 3-Phenethyl-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the phenethyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Biologische Aktivität

3-Phenethyl-piperidine hydrochloride (C13H20ClN) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is synthesized from phenethylamine and piperidine, resulting in a compound with a piperidine ring that is crucial for its biological activity. The hydrochloride form enhances solubility and stability in biological assays.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies have shown that certain piperidine derivatives can provide moderate protection against viruses such as HIV-1 and CVB-2, suggesting potential applications in antiviral therapies .

- Antibacterial and Antifungal Activity : Compounds similar to 3-Phenethyl-piperidine have demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa. In vitro tests have shown varying degrees of efficacy, with some derivatives achieving high inhibition rates .

- Anticancer Potential : The compound has been investigated for its antiproliferative effects on various cancer cell lines. For example, benzoylpiperidine derivatives have shown promising results in inhibiting the growth of breast and ovarian cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/EC50 Values (µM) | Notes |

|---|---|---|---|

| Antiviral | HIV-1 | 10-30 | Moderate protection observed |

| Antibacterial | Staphylococcus aureus | <10 | High inhibition rates |

| Antifungal | Candida albicans | <20 | Effective against fungal strains |

| Anticancer | MDA-MB-231 (Breast Cancer) | 19.9 | Significant antiproliferative activity |

| OVCAR-3 (Ovarian Cancer) | 75.3 | Notable cytotoxicity compared to controls |

Case Study: Antiviral Activity

In a study evaluating the antiviral properties of various piperidine derivatives, this compound was tested against several viral strains. The results indicated that modifications to the piperidine structure could enhance antiviral efficacy. Specifically, compounds with additional functional groups showed improved activity against HIV-1 and CVB-2, highlighting the importance of structural optimization in drug design .

Case Study: Anticancer Properties

A study focusing on the anticancer potential of piperidine derivatives demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MDA-MB-231). The compound's mechanism of action involved apoptosis induction, which was confirmed through flow cytometry analyses . These findings suggest that further exploration of this compound could lead to the development of new anticancer agents.

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPMMGSGUHIYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627317 | |

| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745817-12-3 | |

| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.